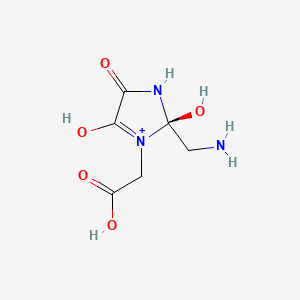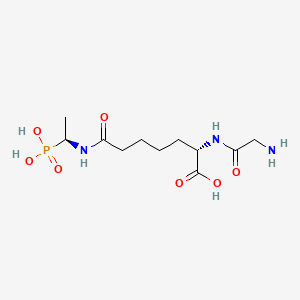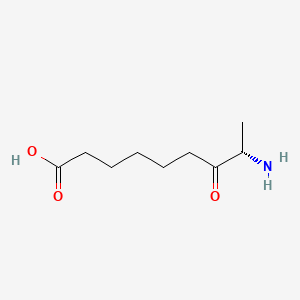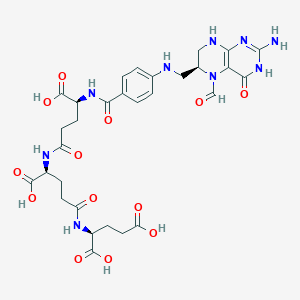
Thio-maltopentaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thio-Maltopentaose is an oligosaccharide derivative where one or more oxygen atoms in the maltopentaose structure are replaced by sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thio-Maltopentaose typically involves the substitution of oxygen atoms in maltopentaose with sulfur atoms. This can be achieved through several synthetic routes, including:
Thio-glycosylation: This method involves the reaction of maltopentaose with thiol-containing reagents under acidic or basic conditions to replace the oxygen atoms with sulfur.
Sulfur Insertion: Another approach is the direct insertion of sulfur atoms into the glycosidic bonds of maltopentaose using sulfurizing agents.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using cyclodextrin glycosyltransferase from bacteria such as Bacillus circulans. This enzyme can facilitate the incorporation of sulfur atoms into the maltopentaose structure under controlled conditions .
化学反应分析
Types of Reactions: Thio-Maltopentaose can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
Thio-Maltopentaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of sulfur substitution in oligosaccharides.
Biology: Investigated for its potential role in modulating biological processes due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a precursor for the synthesis of other sulfur-containing compounds
作用机制
The mechanism by which Thio-Maltopentaose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes such as cyclodextrin glycosyltransferase, altering their activity and influencing the production of cyclic maltooligosaccharides . The sulfur atoms in this compound can also participate in redox reactions, impacting cellular processes and signaling pathways.
相似化合物的比较
Thio-Maltopentaose can be compared with other sulfur-containing oligosaccharides and thioglycosides. Similar compounds include:
Thio-Maltotriose: A shorter oligosaccharide with sulfur substitution.
Thio-Maltotetraose: An intermediate-length oligosaccharide with sulfur atoms.
Thioglucose: A monosaccharide derivative with sulfur substitution.
Uniqueness: this compound is unique due to its specific length and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties compared to shorter or longer sulfur-containing oligosaccharides .
属性
分子式 |
C30H52O23S3 |
|---|---|
分子量 |
876.9 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI 键 |
HQMKYAZGNUQLJB-DCFYERRSSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)

![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)
![4-[3-Carboxymethyl-3-(4-phosphonooxy-benzyl)-ureido]-4-[(3-cyclohexyl-propyl)-methyl-carbamoyl]butyric acid](/img/structure/B10778486.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)